molecular formula C9H14O2Si B3211826 Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate CAS No. 109384-43-2

Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate

Cat. No. B3211826
CAS RN: 109384-43-2
M. Wt: 182.29 g/mol
InChI Key: DUZDYTKABKPVNB-FNORWQNLSA-N
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Description

“Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate” is a chemical compound with the molecular formula C9H14O2Si . It has a molecular weight of 182.29 . The CAS number for this compound is 109384-43-2 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate” consists of nine carbon atoms, fourteen hydrogen atoms, two oxygen atoms, and one silicon atom . For a detailed view of the molecular structure, it’s recommended to refer to the MOL file associated with the compound’s CAS number .


Physical And Chemical Properties Analysis

“Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate” has a predicted boiling point of 206.4±19.0 °C and a predicted density of 0.943±0.06 g/cm3 .

Scientific Research Applications

Catalytic Reaction Studies

Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate has been utilized in catalytic reaction studies. Rodrigo and Guan (2017) employed a nickel-based catalyst for the regioselective reductive coupling of ynoates and aldehydes, which involved a catalytically dormant nickelacyclopentadiene intermediate. Their study focused on the kinetics and mechanism of this reaction, demonstrating its significance in organic synthesis (Rodrigo & Guan, 2017).

Synthesis of Oxazoles

Pankova, Stukalov, and Kuznetsov (2015) described a method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, using a three-step approach starting from acrylic acid derivatives and bis(trimethylsilyl)acetylene. This synthesis pathway highlights the versatility of methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate in creating functionalizable oxazoles, important in pharmaceuticals and materials science (Pankova et al., 2015).

Dienophile in Diels-Alder Reactions

Renaud, Aubert, and Malacria (1999) improved the preparation of 2-methylene-5-trimethylsilyl-pent-4-yn-1-ol, a precursor for a novel dienophile used in Diels-Alder reactions. This research underscores the compound's role in creating diastereoselective cycloadducts, a critical aspect in synthetic organic chemistry (Renaud et al., 1999).

Stannylene Addition Reactions

Hillner and Neumann (1986) explored the addition of a stable stannylene to vinyl carbonyl compounds and 1,2-diketones. Their study involved reactions with bis(trimethylsilyl)methyl, indicating the potential of methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate in organometallic chemistry (Hillner & Neumann, 1986).

Antibiotic Synthesis

Bagley et al. (2005) demonstrated the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. Their workfocused on a complex multistep process in antibiotic synthesis, highlighting the compound's relevance in the development of pharmaceuticals, particularly in the creation of thiopeptide antibiotics (Bagley et al., 2005).

Organometallic Synthesis

Jutzi and Baumgärtner (1978) conducted a study on the synthesis and reactions of tin-substituted pentadiene derivatives, which included compounds like 1 E -1-trimethylstannyl-pent-1-ene-4-yne. This research provides insights into the role of methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate in the synthesis of organometallic compounds, crucial for material science and catalysis applications (Jutzi & Baumgärtner, 1978).

Anionic Silyl Migration Studies

Kawachi, Yoshioka, and Yamamoto (2006) investigated the anionic 1,4-silyl migration in certain phosphonium methylides. Their findings on the behavior of these compounds under specific conditions contribute to a broader understanding of silyl migration mechanisms, an important aspect in silicon chemistry (Kawachi et al., 2006).

Studies on Anti-HIV Activity

Sofan, Abdel-Megied, Pedersen, et al. (1994) explored the synthesis of compounds with potential anti-HIV activity. This research highlights the use of methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate in developing treatments for HIV, showcasing its potential in medicinal chemistry (Sofan et al., 1994).

Cyclohexene Synthesis

Paquette and Tae (1996) examined the stereoselectivity in the intramolecular cyclization of certain tetrahydropyrans, leading to the formation of spirocyclic ethers. Their work demonstrates the compound's utility in synthesizing complex cyclic structures, important in organic synthesis and drug development (Paquette & Tae, 1996).

properties

IUPAC Name

methyl (E)-5-trimethylsilylpent-2-en-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-11-9(10)7-5-6-8-12(2,3)4/h5,7H,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZDYTKABKPVNB-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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